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molecular formula C12H14N4O B8498126 N4-(4-Methoxyphenyl)-N6-methylpyrimidine-4,6-diamine

N4-(4-Methoxyphenyl)-N6-methylpyrimidine-4,6-diamine

Cat. No. B8498126
M. Wt: 230.27 g/mol
InChI Key: MSSUJBFLFDKCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08986994B2

Procedure details

100 mg of 6-chloro-N-(4-methoxyphenyl)pyrimidine-4-amine in the form of a hydrochloride, 57 mg of methylamine and 238 mg of DIPEA were dissolved in 1 mL of n-BuOH in a screw cap vial and the mixture obtained was heated to 120° C. for 1 hour. Progress of the reaction was monitored by TLC. Upon termination of the reaction n-BuOH. was evaporated off and the evaporation residue was subjected to crystallization from n-BuOH/EtOH solvent mixture. N4-(4-Methoxyphenyl)-N6-methylpyrimidine-4,6-diamine was obtained in the form of a light yellow solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
238 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=2)[CH:3]=1.CN.C[CH2:20][N:21](C(C)C)C(C)C>Cl.CCCCO>[CH3:16][O:15][C:12]1[CH:13]=[CH:14][C:9]([NH:8][C:4]2[CH:3]=[C:2]([NH:21][CH3:20])[N:7]=[CH:6][N:5]=2)=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=CC(=NC=N1)NC1=CC=C(C=C1)OC
Name
Quantity
57 mg
Type
reactant
Smiles
CN
Name
Quantity
238 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CCCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
cap vial
CUSTOM
Type
CUSTOM
Details
the mixture obtained
CUSTOM
Type
CUSTOM
Details
was evaporated off
CUSTOM
Type
CUSTOM
Details
the evaporation residue was subjected to crystallization from n-BuOH/EtOH solvent mixture

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC1=NC=NC(=C1)NC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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